1-Methylcyclopentanol
Overview
Description
1-Methylcyclopentanol is a chemical compound that is related to cyclopentanol with a methyl group at the first carbon. It is an organic molecule that can be involved in various chemical reactions and has significance in the field of organic chemistry due to its structural properties and reactivity.
Synthesis Analysis
The synthesis of 1-Methylcyclopentanol can be achieved through several methods. One approach involves the stable solution of the 1-methylcyclopentyl cation, which can be formed from 1-methylcyclopentanol itself when dissolved in FSO3H-SbF6 solutions . This cation is also a key intermediate in the acid-catalyzed isomerization of methylcyclopentane and cyclohexane, which provides valuable information about the carbonium ion chain mechanism for hydrocarbon isomerization .
Molecular Structure Analysis
The structure of the 1-methylcyclopentyl cation, which is closely related to 1-methylcyclopentanol, has been investigated using its nuclear magnetic resonance (NMR) spectrum . This analysis is crucial as it provides insights into the molecular structure and stability of the cation, which in turn reflects on the properties of 1-methylcyclopentanol.
Chemical Reactions Analysis
1-Methylcyclopentanol can undergo various chemical reactions. For instance, it can be protonated to form the 1-methylcyclopentyl cation in certain acidic solutions . Additionally, it can be involved in the synthesis of complex chiral molecules through biocatalysis, as demonstrated by the synthesis of 2,2-disubstituted cyclopentane-1,3-diols from related ketones . Radical cations derived from similar structures can undergo regioselective rearrangements, which may also be relevant to the reactivity of 1-methylcyclopentanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methylcyclopentanol are influenced by its molecular structure. The thermodynamics of related compounds, such as methylcyclopentane, have been studied to verify concepts like pseudorotation, which could also be applicable to 1-methylcyclopentanol . The compound's reactivity in photochemical and thermal isomerizations is another aspect of its chemical properties, as seen in studies of similar cyclopentane derivatives .
Scientific Research Applications
Formation and Investigation of Cations
- Formation of 1-Methylcyclopentyl Cation: 1-Methylcyclopentanol is involved in the formation of the 1-methylcyclopentyl cation, a process observed when 1-methylcyclopentanol is dissolved in certain solutions. This ion is also formed from 1-methylcyclopentene and cyclohexene in specific solutions, demonstrating its role in the study of carbonium ions and hydrocarbon isomerization mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).
Thermodynamic Studies
- Thermodynamics of Methylcyclopentanes: Research on cyclopentane, methylcyclopentane, and dimethylcyclopentane has utilized 1-methylcyclopentanol. These studies provide insights into the concept of pseudorotation and the thermodynamic properties of these compounds, highlighting the usefulness of 1-methylcyclopentanol in studying molecular behaviors (McCullough, Pennington, Smith, Hossenlopp, & Waddington, 1959).
Spectroscopic and Thermal Analysis
IR and Raman Spectroscopy
Investigations into the enthalpies of evaporation, vapor pressures, and combustion energy of 1-methylcyclopentanol have been conducted, with a focus on its IR and Raman spectra. These studies are crucial for understanding the molecular properties and behavior of 1-methylcyclopentanol under different conditions (Blokhin, Kabo, Kozyro, Ivashkevich, Krasulin, Diky, & Maksimuk, 1997).
Heat Capacities and Transition Enthalpies
Further research has measured the heat capacities and enthalpies of transitions for 1-methylcyclopentanol in various states, providing detailed thermodynamic insights. This research aids in understanding the phase behavior and energy changes in the compound under different conditions (Kabo, Blokhin, Kozyro, & Diky, 1997).
Photoinduced Electron Transfer Studies
- Photoinduced Electron Transfer (PET) and Radical Cations: 1-Methylcyclopentanol plays a role in studies involving PET and radical cations. These investigations explore the regioselective rearrangement and behavior of radical cations derived from compounds related to 1-methylcyclopentanol, offering insights into radical chemistry and molecular rearrangements (Adam, Sahin, Sendelbach, Walter, Chen, & Williams, 1994).
Safety And Hazards
1-Methylcyclopentanol is classified as a flammable solid and is harmful if swallowed . It causes serious eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
1-methylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKWRXVKWGUISE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163295 | |
Record name | 1-Methylcyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopentanol | |
CAS RN |
1462-03-9 | |
Record name | 1-Methylcyclopentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylcyclopentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcyclopentanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylcyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclopentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLCYCLOPENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN9EJN64M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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